Product packaging for Fmoc-D-Phe-OH(Cat. No.:CAS No. 144701-25-7; 86123-10-6)

Fmoc-D-Phe-OH

Cat. No.: B2728978
CAS No.: 144701-25-7; 86123-10-6
M. Wt: 387.435
InChI Key: SJVFAHZPLIXNDH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fmoc-D-phenylalanine as a Chiral Building Block in Modern Synthesis

The use of the D-enantiomer, as opposed to the natural L-form, can confer unique properties to synthetic peptides. Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. This enhanced stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. Furthermore, the incorporation of D-phenylalanine can induce specific secondary structures, such as beta-turns or helical motifs, which may be essential for binding to a biological target with high affinity and specificity.

Fundamental Role of the Fmoc Protecting Group in Selective Chemical Transformations

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is central to the utility of Fmoc-D-phenylalanine in synthesis. wikipedia.org Its primary function is to temporarily block the amino group of the phenylalanine, preventing it from participating in unwanted reactions during the coupling of subsequent amino acids in a growing peptide chain.

The key advantage of the Fmoc group lies in its selective removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This deprotection step is orthogonal to the acid-labile protecting groups often used for the side chains of other amino acids, allowing for a highly selective and efficient synthetic strategy. americanpeptidesociety.orgtcichemicals.com This orthogonality is the cornerstone of the widely adopted Fmoc/tBu (tert-butyl) strategy in solid-phase peptide synthesis. nih.gov The Fmoc group's stability towards acidic conditions ensures that the N-terminal protection remains intact while acid-labile side-chain protecting groups are removed. tcichemicals.com

Overview of Key Research Trajectories Involving Fmoc-D-phenylalanine and its Derivatives

The unique properties of Fmoc-D-phenylalanine have spurred a wide range of research applications, extending beyond traditional peptide synthesis.

Peptide-Based Drug Development: Fmoc-D-phenylalanine is a crucial component in the design and synthesis of peptide-based therapeutics. chemimpex.com Its incorporation can enhance the stability and bioavailability of drug candidates. chemimpex.comontosight.ai Researchers are actively exploring its use in developing treatments for a variety of conditions, including cancer and metabolic disorders. chemimpex.comchemimpex.com

Biomaterials and Nanotechnology: The hydrophobic nature of the phenylalanine side chain and the aromatic Fmoc group contribute to the self-assembly properties of Fmoc-D-phenylalanine and its derivatives. chemimpex.comresearchgate.net This has led to the development of novel biomaterials, such as hydrogels, which can be used for drug delivery and tissue engineering applications. researchgate.net These self-assembling nanostructures can encapsulate therapeutic agents, providing controlled release. chemimpex.comresearchgate.net

Neuroscience Research: In the field of neuroscience, Fmoc-D-phenylalanine and its derivatives are utilized in studies related to neurotransmitter pathways and neuropeptides. chemimpex.comchemimpex.comchemimpex.com By creating synthetic peptides that mimic or inhibit the action of endogenous neuropeptides, researchers can gain a deeper understanding of brain function and explore potential treatments for neurological disorders. chemimpex.com

Derivatives with Modified Properties: Researchers are continuously developing derivatives of Fmoc-D-phenylalanine to fine-tune its properties for specific applications. For instance, halogenated derivatives, such as Fmoc-D-Phe(2,4-DiCl)-OH and Fmoc-D-Phe(3,4-DiCl)-OH, are used to introduce specific functionalities into peptides, potentially enhancing their biological activity or stability. chemimpex.comchemimpex.com Other derivatives, like Fmoc-D-Phe(4-CN)-OH, can be incorporated into a peptide and subsequently converted to other functional groups, further expanding the chemical diversity of synthetic peptides. peptide.com

Table 2: Examples of Fmoc-D-phenylalanine Derivatives and Their Research Applications

Derivative Name CAS Number Key Feature/Application Reference(s)
Fmoc-D-Phe(2-F)-OH Not specified Incorporation of a fluorine atom to enhance stability and biological interactions. ontosight.ai ontosight.ai
Fmoc-4-nitro-D-phenylalanine 177966-63-1 Introduction of a nitro group for further chemical modification. nih.gov
Fmoc-3,4-dichloro-D-phenylalanine 177966-58-4 Introduction of dichloro-phenyl group for structure-activity relationship studies. chemimpex.com chemimpex.com
Fmoc-2,4-dichloro-D-phenylalanine 352351-61-2 Used in developing therapeutics for cancer and metabolic disorders. chemimpex.com chemimpex.com
Fmoc-D-Phe(4-CN)-OH 205526-34-7 Can be converted to other functional groups after peptide incorporation. peptide.com peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO4 B2728978 Fmoc-D-Phe-OH CAS No. 144701-25-7; 86123-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86123-10-6
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
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Synthetic Methodologies and Chemical Synthesis Optimization

Advances in Fmoc Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-phenylalanine

Fmoc/tBu-based SPPS is the predominant method for peptide synthesis in both academic and industrial settings. csic.esacs.org This strategy's success lies in its orthogonal protection scheme, where the base-labile Fmoc group on the α-amino group and the acid-labile tert-butyl (tBu) or similar groups on the side chains can be removed selectively. peptide.combiosynth.com This approach avoids the harsh acidic conditions required in older Boc/Bzl strategies, making it compatible with a wider range of sensitive and modified peptides. semanticscholar.orgnih.gov

Optimization of Coupling Reaction Kinetics and Efficiency in SPPS

Key Optimization Strategies:

Coupling Reagents: The choice of coupling reagent is paramount. While traditional carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective, they can lead to racemization. mdpi.com Modern phosphonium (B103445) and aminium-based reagents, such as HATU and HBTU, offer faster and more efficient coupling with reduced risk of epimerization, though they can be more sensitive to reaction conditions. nih.gov

Solvent Choice: The solvent system significantly impacts reaction rates. While traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective, there is a growing trend towards greener alternatives to address environmental and health concerns. csic.es The solubility of the growing peptide chain and reagents in the chosen solvent is crucial for efficient reactions. mdpi.com

Temperature Control: Elevated temperatures can accelerate both coupling and deprotection steps. However, this must be carefully balanced against the increased risk of side reactions, including racemization. nih.gov Microwave-assisted SPPS has emerged as a technique to rapidly heat the reaction mixture, often leading to shorter cycle times and improved synthesis of difficult sequences. nih.gov

Monitoring and Automation: Real-time monitoring of Fmoc deprotection, often by UV absorbance of the cleaved dibenzofulvene-piperidine adduct, allows for the optimization of deprotection times for each specific residue. semanticscholar.orgnih.gov Automated peptide synthesizers enable precise control over all reaction parameters, leading to higher reproducibility and the ability to perform complex synthesis protocols, such as multiple couplings for difficult residues. diva-portal.org

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling Reagent Advantages Disadvantages
DCC/HOBt Cost-effective Can cause racemization, formation of insoluble byproducts
HATU/DIPEA High coupling efficiency, fast kinetics Higher cost, potential for side reactions with certain amino acids
HBTU/DIPEA Good efficiency, widely used Can lead to guanidinylation of the free amine
COMU Excellent performance, low racemization Higher cost
T3P® Fast, efficient, water-soluble byproducts, low epimerization Newer reagent, may require optimization for specific applications

Methodologies for Mitigating Racemization and Side Reactions during Fmoc-D-phenylalanine Incorporation

The stereochemical integrity of the chiral center in D-phenylalanine is critical for the biological function of the final peptide. Racemization, or epimerization, is a significant risk during both the coupling and deprotection steps of SPPS. mdpi.com

Strategies to Minimize Racemization:

Choice of Activating Agent: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimides can suppress racemization by forming less reactive, more stable active esters. mdpi.comnih.gov

Base Selection: The choice and concentration of the base used during coupling and deprotection are critical. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often used, but their concentration should be minimized. mdpi.com For deprotection, while piperidine (B6355638) is standard, alternatives like piperazine (B1678402) or the use of DBU in combination with piperazine have been explored to optimize deprotection while minimizing side reactions. peptide.comacs.org

Temperature and Time: Performing coupling reactions at lower temperatures (e.g., 0-4°C) can slow the rate of racemization. Similarly, minimizing the exposure time to the basic conditions of Fmoc deprotection is crucial.

Protecting Group Strategies: In some cases, temporary protection of the thioamide backbone can attenuate racemization during Fmoc deprotection. chemrxiv.org

Common Side Reactions and Mitigation:

Aspartimide Formation: A prevalent side reaction involving aspartic acid residues, which can lead to chain termination and the formation of β-aspartyl peptides. nih.gov This can be mitigated by using sterically bulky protecting groups on the aspartic acid side chain or by employing modified deprotection conditions. researchgate.net

Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to cleavage from the resin. This is particularly problematic for sequences with proline or other secondary amino acids at the second position. acs.org Optimized Fmoc removal strategies, such as using 2% DBU with 5% piperazine in NMP, have been shown to minimize DKP formation. acs.org

Table 2: Factors Influencing Racemization and Mitigation Strategies

Synthesis Step Contributing Factors Mitigation Strategies
Activation/Coupling Over-activation of the carboxylic acid, strong bases, high temperatures. mdpi.comresearchgate.net Use of racemization-suppressing additives (e.g., HOBt, Oxyma), choice of less racemizing coupling reagents (e.g., COMU), use of sterically hindered bases, low temperature. mdpi.comresearchgate.net
Fmoc Deprotection Prolonged exposure to strong basic conditions (e.g., piperidine). nih.gov Shortened deprotection times, use of milder base cocktails (e.g., DBU/piperazine), careful monitoring of deprotection completion. acs.org

Solution-Phase Synthetic Approaches for Fmoc-D-phenylalanine and its Derivatives

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) and liquid-phase peptide synthesis (LPPS) are gaining renewed interest, particularly for large-scale production. researchgate.net These methods can offer advantages in terms of reagent stoichiometry and scalability. researchgate.net

In SolPPS, all reactions occur in a homogeneous solution, and the intermediates are isolated and purified after each step. Recent advances have focused on developing rapid and efficient coupling methods with minimal epimerization. For instance, the use of cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has shown promise, promoting peptide bond formation in minutes with high efficiency and generating water-soluble by-products, simplifying purification. mdpi.com

LPPS combines features of both solid-phase and solution-phase synthesis. The growing peptide is attached to a soluble tag, which allows for precipitation and isolation of the peptide intermediate after each reaction cycle. mdpi.com Both N-Boc and N-Fmoc protected amino acids, including Fmoc-D-phenylalanine, have been successfully used in these approaches. mdpi.comresearchgate.net

Chemoenzymatic Synthesis of Peptides Containing Fmoc-D-phenylalanine Residues

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.com This approach can be particularly advantageous for specific bond formations and for reducing side reactions like racemization.

Enzymes such as thermolysin and proteinase K can catalyze the formation of peptide bonds. mdpi.com For example, thermolysin has been used to synthesize a dipeptide (Phe-Phe) with a 99% yield using Fmoc-phenylalanine and immobilized phenylalanine as substrates. mdpi.com While challenges remain in terms of enzyme stability, substrate scope, and reaction optimization, CEPS offers a promising green alternative for the synthesis of certain peptide sequences. mdpi.com Recent developments include the use of engineered enzymes and novel reaction media, such as frozen aqueous solutions, to enhance yield and substrate compatibility. mdpi.com Furthermore, specific thioesterase enzymes have been utilized for the cyclization of linear peptides containing D-amino acids at the C-terminus, a process that can be difficult to control via traditional chemical synthesis. google.com

Supramolecular Chemistry and Self Assembly Phenomena

Fmoc-D-phenylalanine and its Derivatives as Low-Molecular-Weight Gelators

Fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, including Fmoc-D-phenylalanine, are a significant class of low-molecular-weight gelators (LMWGs), which are small molecules capable of self-assembling in a solvent to create a three-dimensional network that immobilizes the solvent, forming a gel. proquest.comrsc.orgscispace.com These LMWGs are of particular interest because they can form extensive, non-covalent hydrogels from simple, inexpensive building blocks, offering an alternative to more complex peptide-based materials. proquest.comrsc.orgnih.gov The self-assembly process that leads to gelation is driven by a balance of gelator-gelator and gelator-solvent interactions, relying on a combination of non-covalent forces. rsc.org

The gelation capability is not exclusive to one stereoisomer; both Fmoc-D-phenylalanine and Fmoc-L-phenylalanine have been shown to form hydrogels under similar conditions. researchgate.net Furthermore, even a racemic mixture of the D- and L-enantiomers can form a hydrogel. researchgate.net The versatility of Fmoc-phenylalanine derivatives as gelators is enhanced by chemical modifications. For instance, the introduction of halogen substituents onto the phenyl side chain can dramatically improve the efficiency of self-assembly and the rate of hydrogel formation. rsc.orgresearchgate.net The position and type of halogen (e.g., F, Cl, Br) can be used to fine-tune the self-assembly process and the final rheological properties of the hydrogel. rsc.orgresearchgate.net These findings underscore that minimal atomic changes to the core Fmoc-phenylalanine structure can be a powerful tool for designing LMWGs with specific, tunable properties. rsc.org

DerivativeGelation CapabilityKey Finding
Fmoc-D-phenylalanine Forms hydrogelsGelation is not specific to a single stereoisomer. researchgate.net
Fmoc-L-phenylalanine Forms hydrogelsDemonstrates similar gelation behavior to the D-form. researchgate.net
Racemic Fmoc-D/L-phenylalanine Forms hydrogelsA mixture of enantiomers retains the ability to form a gel. researchgate.net
Halogenated Fmoc-phenylalanine Enhanced hydrogelationSingle halogen substitutions can dramatically enhance the rate and efficiency of self-assembly. rsc.orgresearchgate.net

Elucidation of Self-Assembly Mechanisms in Fmoc-D-phenylalanine Systems

The formation of hydrogels by Fmoc-D-phenylalanine and its derivatives is a result of a hierarchical self-assembly process. This process begins with the organization of individual molecules into one-dimensional fibrillar nanostructures. acs.org These primary fibrils then interact and entangle to form a complex, three-dimensional network that entraps the solvent, leading to the formation of a self-supporting gel. scispace.com The entire structure is held together by a cooperative network of non-covalent interactions. scispace.comacs.org Understanding the specific contributions of these interactions and the influence of molecular structure, such as stereochemistry, is crucial for controlling the properties of the resulting materials.

The self-assembly of Fmoc-phenylalanine derivatives is primarily driven by a combination of π-π stacking and hydrogen bonding. scispace.comacs.orgnih.govrsc.org

π-π Stacking: The aromatic fluorenyl (Fmoc) group and the phenyl side chain are key contributors to π-π stacking interactions. nih.govrsc.org These attractive, non-covalent interactions between aromatic rings are a major driving force for the initial association of molecules. nih.govrsc.org Molecular dynamics studies suggest that Fmoc groups assemble with π-π stacking distances of less than 4Å, confirming the importance of this interaction in hydrogel formation. scispace.com In N-protected forms like Fmoc-diphenylalanine, self-assembly is driven predominantly by these π-π interactions. rsc.org

Hydrogen Bonding: Hydrogen bonding plays a critical and directional role in the formation of ordered fibrillar structures. proquest.comacs.org Structural analyses indicate that hydrogen bonding involving the carbamate (B1207046) group is crucial for directing the unilateral, one-dimensional growth of fibrils. acs.org Altering these hydrogen-bonding capabilities, for instance in peptoid analogues where the carbamate moiety cannot participate in the same way, leads to a shift from 1D fibrils to 2D sheet-like architectures. acs.org Additionally, hydrogen bonding between the C-terminal carboxylic acid groups and the solvent is essential for the self-assembly process. proquest.com

The synergy between π-π stacking, which facilitates the initial aggregation, and hydrogen bonding, which provides directionality and stability, leads to the formation of the well-defined nanofibers that constitute the hydrogel network. scispace.comacs.org

Stereochemistry plays a critical role in directing the self-assembly of Fmoc-phenylalanine systems, influencing both the propensity to form structures and the diversity of the resulting nanostructures. While both Fmoc-D-phenylalanine and Fmoc-L-phenylalanine can independently form hydrogels, their behavior in more complex systems reveals the importance of chirality. researchgate.net

Research on dipeptides containing both D- and L-phenylalanine has shown that heterochirality can significantly constrain the self-assembly process. acs.org For example, a study comparing the homochiral dipeptide Fmoc-L-Phe-L-Phe-OFm with its heterochiral counterpart, Fmoc-D-Phe-L-Phe-OFm, found that the introduction of a D-amino acid drastically restricted the structural diversity and polymorphism observed. nih.govacs.org The heterochiral dipeptide showed a strong propensity to form micro- and nanofibers, regardless of the solvent conditions, whereas the homochiral version could form a wider variety of structures. nih.govacs.org Theoretical calculations suggest that the heterochiral arrangement is significantly more stable in an antiparallel configuration, which is attributed to the formation of a more favorable hydrophobic core. acs.org This indicates that the control of backbone chirality is a powerful strategy for tuning the self-assembly pathways of aromatic peptides. acs.org

Advanced Preparation Methodologies for Fmoc-D-phenylalanine Based Hydrogels

The properties of Fmoc-phenylalanine hydrogels are highly dependent on the preparation method, as the kinetic pathway of self-assembly influences the final supramolecular architecture of the gel network. researchgate.net Two primary strategies, the pH-switch and the solvent-switch, are commonly employed to trigger the self-assembly and gelation process. nih.govresearchgate.net

The pH-switch method relies on the pH-dependent solubility of Fmoc-phenylalanine, which contains a carboxylic acid group. nih.gov The process typically involves dissolving the compound at a high pH (e.g., ~10.5), where the carboxylic acid is deprotonated and the molecule is soluble. nih.gov Gelation is then induced by lowering the pH, which protonates the carboxylate, reduces the molecule's solubility, and triggers self-assembly into a fibrous network. nih.gov

Several variations of this method exist to control the rate of pH change and, consequently, the final gel properties:

Direct Acid Addition: The addition of an acid like HCl provides a rapid pH drop, but can sometimes result in less uniform gels. nih.govrsc.org

Slow Acidification: A more controlled gelation can be achieved by the slow hydrolysis of glucono-δ-lactone (GdL) to gluconic acid. nih.govresearchgate.net This gradual decrease in pH over several hours (up to 24 hours) leads to the formation of more uniform and transparent hydrogels. researchgate.netrsc.org The final pH can be modulated by adjusting the amount of GdL added. nih.gov

Studies on the pH-dependent assembly of Fmoc-diphenylalanine have revealed a complex process with multiple structural transitions. At high pH, an entangled network of flexible fibrils forms a weak hydrogel. strath.ac.ukacs.org As the pH is lowered, these can transition into different structures, such as non-gelling flat rigid ribbons at intermediate pH values, before forming the final gel structure. strath.ac.ukacs.org

The solvent-switch method is an alternative approach that leverages differences in solubility in organic versus aqueous solutions. researchgate.netnih.gov The procedure involves dissolving the Fmoc-phenylalanine derivative at a high concentration in a "good" organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govrsc.org Gelation is then triggered by adding water, a "bad" solvent, which causes the compound to precipitate and self-assemble into a hydrogel. nih.govresearchgate.net

The choice of organic solvent and its final concentration allows for the tuning of the gel's rheological properties, as these parameters affect the microstructure of the resulting fiber network. researchgate.net This method is often very rapid, with gelation occurring within minutes. rsc.org However, this rapid assembly can sometimes result in a kinetically trapped, less stable fibril network compared to the slower pH-switch methods. rsc.org For example, hydrogels of some Fmoc-phenylalanine derivatives formed via a DMSO solvent-switch were found to be less stable over time and failed to self-heal after mechanical disruption, in contrast to the more robust gels formed using the slow GdL pH-adjustment method. rsc.org

MethodTriggerTypical SolventsGelation TimeResulting Gel Properties
pH-Switch (HCl) Rapid pH dropWater, HClMinutesCan be heterogeneous. rsc.org
pH-Switch (GdL) Slow, controlled pH dropWater, GdL12-24 hoursMore uniform, transparent, and mechanically stable. researchgate.netrsc.org
Solvent-Switch Addition of an anti-solventDMSO/Water, HFIP/Water< 5 minutesRapid formation; may result in a less stable, kinetically trapped network. nih.govrsc.org

Rigorous Structural Characterization of Self-Assembled Fmoc-D-phenylalanine Architectures

A multi-technique approach is essential for the comprehensive characterization of the hierarchical structures formed by the self-assembly of Fmoc-D-phenylalanine. Spectroscopic, microscopic, and diffraction methods are employed to elucidate the molecular arrangement, morphology, and polymorphic nature of the resulting nano- and microstructures.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy

FTIR and CD spectroscopy are powerful non-invasive techniques used to probe the secondary structure and chiral organization of self-assembled peptide-based materials.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the hydrogen-bonding environment of the amide groups within the peptide backbone, making it ideal for identifying secondary structures like β-sheets. In studies of Fmoc-diphenylalanine hydrogels, the amide I region (1600–1700 cm⁻¹) of the FTIR spectrum is of primary interest. nih.gov The presence of strong absorption bands around 1634 cm⁻¹ and 1686 cm⁻¹ is a characteristic signature of antiparallel β-sheet formation. nih.govresearchgate.net These peaks correspond to the C=O stretching vibrations of the amide bonds involved in the intermolecular hydrogen bonding that stabilizes the β-sheet architecture. nih.govresearchgate.netacs.orgnih.gov Analysis of Fmoc-phenylalanine hydrogels has confirmed that these non-covalent interactions are crucial for the formation of the stable gel network. rsc.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the chirality of the molecular environment and the formation of ordered supramolecular structures. For self-assembled Fmoc-D-phenylalanine, CD spectra typically show distinct signals that confirm the transfer of chirality from the molecular level to the supramolecular assembly. mdpi.com The spectra of Fmoc-diphenylalanine hydrogels often exhibit a strong signal around 230 nm, which is attributed to n-π* transitions indicative of a super-helical arrangement of the phenylalanine residues. researchgate.net Additionally, a broad band between 270-280 nm suggests a helical orientation of the Fmoc groups, driven by the supramolecular organization of the peptide monomers. researchgate.net The evolution of the CD signal over time can be used to monitor the kinetics of the self-assembly process. nih.gov

Spectroscopic TechniqueKey Region/WavelengthObserved FeatureStructural Interpretation
FTIR Amide I (~1600-1700 cm⁻¹)Peaks at ~1634 cm⁻¹ and ~1686 cm⁻¹Antiparallel β-sheet conformation nih.govresearchgate.net
CD ~230 nmStrong dichroic signalSuper-helical arrangement of phenylalanine residues researchgate.net
CD 270-280 nmBroad dichroic bandHelical orientation of Fmoc groups in the assembly researchgate.net

Diffraction Studies: Powder Diffraction and Wide-Angle X-ray Scattering (WAXS) for Polymorphic Form Analysis

Diffraction techniques provide detailed information about the atomic-level packing and crystalline nature of self-assembled materials, allowing for the identification of different polymorphic forms.

Powder Diffraction and Wide-Angle X-ray Scattering (WAXS): WAXS is frequently used to investigate the structural organization within Fmoc-diphenylalanine hydrogels. researchgate.netacs.orgstrath.ac.uk The scattering patterns of dried gels show a series of diffraction peaks, confirming a degree of crystalline order within the self-assembled nanofibers. mdpi.com These studies have revealed that the molecular packing can change significantly with environmental conditions like pH. researchgate.netacs.org For instance, the transition from a flexible fibrillar network at high pH to rigid ribbons at intermediate pH is accompanied by distinct changes in the WAXS pattern, indicating a polymorphic transition. researchgate.net Specific diffraction peaks can be correlated with characteristic distances in the self-assembled structure, such as the distance between β-strands and the spacing due to π-π stacking of the aromatic Fmoc groups. rsc.org The identification of new polymorphic forms of Fmoc-phenylalanine after hydrogel formation has been reported based on powder diffraction data. rsc.orgnih.gov

Diffraction Peak (d-spacing)Associated Structural Feature
~4.7 ÅInter-strand distance in β-sheets
~3.5 Åπ-π stacking distance between aromatic rings
>10 ÅLamellar spacing or fiber diameter

Note: Specific d-spacing values can vary depending on the specific polymorph and experimental conditions.

Computational Modeling and Molecular Dynamics Simulations of Fmoc-D-phenylalanine Self-Assembly

Computational approaches, particularly molecular dynamics (MD) simulations, provide invaluable insights into the molecular-level mechanisms that govern the self-assembly of Fmoc-D-phenylalanine. These simulations can elucidate the specific intermolecular interactions and thermodynamic driving forces that are difficult to probe experimentally.

MD simulations have been used to model the aggregation of Fmoc-diphenylalanine and related aromatic amino acids. nih.govrsc.org These studies have shown that the self-assembly process is driven by a combination of non-covalent interactions, including:

π-π Stacking: Strong attractive forces between the aromatic fluorenyl rings of the Fmoc groups and between the phenyl side chains of the phenylalanine residues are a primary driving force for aggregation. nih.govresearchgate.net Simulations reveal that both the Fmoc and phenyl rings tend to be buried inside the aggregate to form a hydrophobic core. nih.gov

Hydrogen Bonding: Intermolecular hydrogen bonds, particularly between the amide groups of the peptide backbone, lead to the formation of the characteristic β-sheet secondary structure. nih.govacs.org Hydrogen bonding between the terminal carboxyl groups and with water molecules also plays a critical role in stabilizing the assembled structures. nih.gov

Hydrophobic Interactions: The hydrophobic nature of the aromatic moieties drives the molecules to aggregate in an aqueous environment, minimizing their contact with water.

Simulations can track the entire assembly process, from randomly dispersed monomers to the formation of ordered nanostructures like fibrils and nanotubes. nih.govmdpi.com These computational models have successfully reproduced structural features observed experimentally, such as the antiparallel β-sheet arrangement and the interlocking of Fmoc groups from adjacent sheets. mdpi.com By varying parameters such as concentration and the ratio of different components in a co-assembly system, simulations can help decipher the mechanisms leading to different morphologies, such as curved or branched aggregates. nih.govnih.gov Furthermore, computational studies have been employed to compare the self-assembly behavior of Fmoc-phenylalanine with its peptoid analogs, highlighting the crucial role of specific hydrogen bonding patterns in directing the formation of one-dimensional fibrils versus two-dimensional sheets. researchgate.netacs.org

Applications in Peptide and Protein Research

Strategic Incorporation of D-Amino Acids for Enhanced Peptide Stability and Engineered Functionality

A primary application of Fmoc-D-phenylalanine is in the synthesis of peptides with increased stability. peptide.com Peptides composed of naturally occurring L-amino acids are often rapidly broken down by proteases in biological systems. By strategically replacing an L-amino acid with its D-enantiomer, such as D-phenylalanine, researchers can create peptides that are less susceptible to this enzymatic degradation. smolecule.compeptide.com This enhanced stability is crucial for the development of peptide-based drugs, as it can prolong their half-life and bioavailability in the body.

The incorporation of D-amino acids can also influence the three-dimensional structure of a peptide, potentially leading to novel or enhanced biological activities. For instance, the introduction of a D-amino acid can induce specific turns or conformations in the peptide backbone, which may result in improved binding affinity and selectivity for its target receptor or enzyme. This principle is applied in the design of cyclic peptides, where the inclusion of a D-amino acid can facilitate efficient cyclization, a strategy often used to create more constrained and potent bioactive peptides. peptide.com

Research FindingSignificance
Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation. smolecule.compeptide.comEnhances the therapeutic potential of peptides by increasing their in vivo stability.
The D-configuration can induce specific secondary structures in peptides. Allows for the rational design of peptides with tailored conformations and improved biological functions.
Incorporation of D-amino acids can facilitate the synthesis of cyclic peptides. peptide.comEnables the creation of more potent and selective peptide-based drugs.

Rational Design and Synthesis of Peptide Libraries Utilizing Fmoc-D-phenylalanine

Fmoc-D-phenylalanine is an essential building block in the creation of peptide libraries, which are large collections of different peptides used for high-throughput screening to identify new drug candidates or to probe biological pathways. chemimpex.comchemimpex.com The use of Fmoc-protected amino acids is central to solid-phase peptide synthesis (SPPS), the standard method for constructing these libraries. chemimpex.comnih.gov

By incorporating Fmoc-D-phenylalanine and other D-amino acids into these libraries, researchers can generate a diverse set of peptides with enhanced stability and unique structural features. cymitquimica.comformulationbio.com This diversity increases the probability of discovering peptides with desired biological activities. The "split-and-pool" synthesis method, often employed for creating one-bead-one-compound (OBOC) libraries, allows for the generation of vast numbers of unique peptide sequences, some of which can contain D-phenylalanine to explore a wider range of chemical space. nih.gov

Research on Protein Interactions and Functions as Modulated by Fmoc-D-phenylalanine Derivatives

Peptides containing D-phenylalanine and its derivatives are valuable tools for studying protein-protein interactions (PPIs). smolecule.commedchemexpress.com These interactions are fundamental to most cellular processes, and their dysregulation is often implicated in disease. By synthesizing peptides that mimic the binding interface of a protein, researchers can investigate the specific interactions that govern complex formation. smolecule.com

The incorporation of D-phenylalanine can enhance the binding affinity and specificity of these peptide probes. Furthermore, derivatives of Fmoc-D-phenylalanine, such as those with fluorescent tags or photo-crosslinkable groups, can be used to label and identify binding partners, providing insights into the composition and dynamics of protein complexes. For example, peptides containing Fmoc-4-cyano-D-phenylalanine can be used to probe the binding sites and mechanisms of PPIs, with the cyano group serving as a handle for attaching reporter molecules. smolecule.com

Fmoc-D-phenylalanine DerivativeApplication in Protein Interaction Studies
Fmoc-4-cyano-D-phenylalanineProbing binding sites and mechanisms of PPIs. smolecule.com
Fmoc-D-Phe(4-CF3)-OHUsed in the development of peptide inhibitors of protein-protein interactions. medchemexpress.com
Deuterated Fmoc-D-phenylalanineAids in studying binding affinities and interaction dynamics using mass spectrometry and NMR.

Advanced Protein Engineering Applications Incorporating Non-Natural Fmoc-D-phenylalanine Analogs

The use of Fmoc-D-phenylalanine and its non-natural analogs extends to the field of protein engineering, where the goal is to create proteins with novel or enhanced properties. chemimpex.com By incorporating these unnatural amino acids into a protein's sequence, scientists can introduce new functionalities, improve stability, or alter catalytic activity. google.com

Methods have been developed to incorporate non-natural amino acids, including D-isomers and various phenylalanine analogs, into proteins both in vitro and in vivo. nih.govresearchgate.netmdpi.com For example, fluorinated phenylalanine analogs can be incorporated to study protein folding and stability, as the fluorine atoms provide a sensitive probe for NMR spectroscopy. ontosight.ai Other derivatives, such as those with chloro or methoxy (B1213986) groups, can alter the electronic and steric properties of the amino acid, leading to changes in protein function. chemimpex.comchemimpex.com This approach allows for the creation of proteins with tailored characteristics for applications in biocatalysis, therapeutics, and materials science. nih.gov

Novel Derivatives and Chemical Functionalization Strategies

Synthesis and Research of Side-Chain Modified Fmoc-D-phenylalanine Derivatives

The introduction of halogen atoms onto the phenyl ring of Fmoc-D-phenylalanine has been shown to significantly influence its chemical and physical properties. researchgate.net Halogenation can alter the electronic and steric characteristics of the side chain, thereby affecting intermolecular interactions. researchgate.net Research has demonstrated that single halogen substitutions (F, Cl, Br) on the aromatic side-chain can dramatically enhance the self-assembly of these derivatives into amyloid-like fibrils, which promote hydrogelation in aqueous solutions. researchgate.net The position of the halogen (ortho, meta, para) and the specific halogen atom itself have a strong impact on the rate of self-assembly and the rheological properties of the resulting hydrogel. researchgate.net

For instance, studies have shown that halogenated Fmoc-phenylalanines exhibit improved gelation properties compared to the non-halogenated parent compound. researchgate.net Among various halogenated derivatives, Fmoc-4-fluoro-phenylalanine has been identified as a particularly efficient gelator. researchgate.net The introduction of fluorine can increase lipophilicity and alter electronic effects, which can be leveraged to fine-tune peptide-receptor interactions. The use of halogenated amino acids is a common strategy for designing new hydrogelators and for tuning the efficiency of gel formation and the mechanical properties of the resulting hydrogels. researchgate.net

The synthesis of these halogenated analogs often involves standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu-strategy. researchgate.net For example, Fmoc-Phe(4-Cl)-OH, Fmoc-Phe(4-F)-OH, and Fmoc-D-Phe(2-F)-OH have been synthesized for incorporation into peptides. researchgate.net The D-configuration is often preferred in therapeutic peptides to confer resistance to enzymatic degradation.

Table 1: Properties of Halogenated Fmoc-D-phenylalanine Analogs

Compound Name Substituents (Position) Configuration Molecular Weight (g/mol) Key Properties/Applications
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine 4-Cl, 2-F D 455.87 Enhanced steric hindrance; used in peptide engineering for metabolic stability.
N-Fmoc-4-fluoro-D-phenylalanine 4-F D 405.42 Increased lipophilicity; common in fluorinated peptide probes.
N-Fmoc-4-chloro-L-phenylalanine 4-Cl L 387.42 L-form used in standard peptide synthesis; lower metabolic stability than D-form.
Fmoc-4-bromo-D-phenylalanine 4-Br D 466.32 Building block for complex compounds and halogenated phenylalanines. biosynth.com
Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) Pentafluoro - - Efficient self-assembly and hydrogelation. researchgate.net

Beyond halogenation, the incorporation of amine or sulfonic acid groups onto the Fmoc-D-phenylalanine scaffold introduces new functionalities and significantly alters the molecule's properties. The introduction of a sulfonic acid group, for example, imparts strong acidity and enhances water solubility and ionic interactions. (S)-Fmoc-phenylalanine-4-sulfonic acid is a key derivative in this class, widely used in solid-phase peptide synthesis due to its stability and the ease of its deprotection. The sulfonic acid group is critical for enhancing the solubility and stability of the resulting peptides.

Derivatives bearing amine functionalities, often protected with a Boc group (e.g., Fmoc-Phe(4-NHBoc)-OH), allow for orthogonal deprotection strategies in multi-step syntheses. This enables site-specific modifications and the introduction of other functional groups after the peptide chain has been assembled. The presence of these charged or polar groups can have a profound impact on the self-assembly behavior and the potential for specific molecular interactions.

Table 2: Fmoc-D-phenylalanine Derivatives with Amine or Sulfonic Acid Moieties

Compound Name Functional Group Key Properties Applications
(S)-Fmoc-phenylalanine-4-sulfonic acid Sulfonic acid (-SO₃H) Enhances water solubility and ionic interactions. Peptide synthesis, bioconjugation, drug development.
Fmoc-Phe(4-NHBoc)-OH Boc-protected amine (-NHBoc) Allows for post-synthetic deprotection and functionalization. Multi-step peptide synthesis.

Impact of Derivatization on Self-Assembly Properties and Tunable Intermolecular Interactions

Derivatization of Fmoc-D-phenylalanine is a powerful tool for controlling its self-assembly into nanostructures such as fibrils and hydrogels. The covalent linkage between the Fmoc group and the phenylalanine is crucial for providing the necessary configuration for these interactions. frontiersin.org The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and phenyl side chains, as well as hydrogen bonding. upc.eduacs.org

Modification of the side chain directly impacts these interactions. Halogenation, for instance, can tune both intra- and intermolecular hydrophobic interactions. mdpi.com The introduction of a smaller, more electronegative halogen can lead to an increased storage modulus in the resulting hydrogel. mdpi.com The position of the halogen also plays a role, with a general trend of para > meta > ortho for the rate of self-assembly. mdpi.com

The C-terminal modification of fluorinated Fmoc-Phe derivatives also has a significant effect on their self-assembly and hydrogelation behavior. nih.gov Converting the C-terminal carboxylic acid to an amide or methyl ester perturbs the hydrophobicity and hydrogen bonding capacity, influencing the stability and mechanical properties of the hydrogels formed. nih.gov For example, C-terminal amide derivatives tend to assemble more rapidly than the parent carboxylic acids. nih.gov

The introduction of aromatic groups can significantly affect the aggregation and gelation properties of short peptide sequences by establishing additional stabilizing π-π stacking interactions. nih.gov This highlights the complex interplay between the monomer structure and solvent interactions in dictating the final self-assembled architecture. nih.gov

Research into Chiral Analogues for Modulating Solubility and Specific Molecular Interactions

The chirality of the amino acid building blocks plays a critical role in the self-assembly and biological activity of peptides. The use of D-amino acids, such as in Fmoc-D-phenylalanine, is a common strategy to enhance the enzymatic stability of peptide-based materials. nih.gov Research into chiral analogues extends beyond simply using the D-enantiomer to exploring heterochiral dipeptides and other chiral modifications.

Studies have shown that the stereochemistry of phenylalanine dipeptides has a major impact on their self-assembly propensities. upc.edu For example, replacing an L-Phe with a D-Phe in a dipeptide sequence can drastically restrict the structural diversity and polymorphism observed in the homochiral counterpart. upc.edu This control over backbone chirality provides a versatile strategy to fine-tune the self-assembly of aromatic peptides. upc.edu

Introducing D-amino acids can also modulate the solubility of the resulting peptide assemblies. In some cases, mixing L- and D-enantiomers of a peptide can drastically lower solubility, leading to precipitation. nih.gov Conversely, the D-configuration can be utilized to improve resistance to enzymatic degradation, which is a crucial factor for therapeutic applications.

Furthermore, the chirality of the self-assembled matrix can direct stem cell lineage diversification, with left-handed and right-handed matrices promoting different cell fates. nih.gov This suggests that stereospecific interactions between the peptide assemblies and cellular proteins are at play. nih.gov The synthesis of chiral analogues, therefore, opens up avenues for creating materials with highly specific biological functions.

Exploration in Material Science and Biomaterials Research

Development of Fmoc-D-phenylalanine Based Self-Assembled Scaffolds

The intrinsic ability of Fmoc-D-phenylalanine to self-assemble into ordered nanostructures is a cornerstone of its use in biomaterials. reading.ac.uk This process is largely driven by π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide units. reading.ac.ukmdpi.com These non-covalent interactions guide the molecules to form nanofibers, which then intertwine to create a three-dimensional network, resulting in the formation of a hydrogel. mdpi.comresearchgate.net The mechanical properties of these scaffolds can be fine-tuned by adjusting factors such as concentration and pH, allowing for the creation of materials that mimic the characteristics of specific biological tissues. researchgate.netmdpi.com

Research has demonstrated that even single amino acids, when conjugated with an Fmoc group, can self-assemble. acs.org The chirality of the amino acid also plays a role, with studies showing that Fmoc-D-phenylalanine can form hydrogels, as can its L-enantiomer and even a racemic mixture of the two. researchgate.net This versatility makes Fmoc-amino acid derivatives, including Fmoc-D-phenylalanine, promising building blocks for creating sophisticated biomaterials. mdpi.com

Formulation and Characterization of Fmoc-D-phenylalanine Hydrogels and Organogels

The formation of hydrogels from Fmoc-D-phenylalanine is typically induced by a change in pH. researchgate.net Dissolving the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with water can also trigger self-assembly and gelation. researchgate.net The resulting hydrogels are composed of a network of nanofibers and exhibit viscoelastic properties, meaning they have both solid-like and liquid-like characteristics. researchgate.netmdpi.com

The mechanical strength of these hydrogels, indicated by the storage modulus (G'), can be substantial. For instance, Fmoc-diphenylalanine (a related compound) gels prepared by the DMSO-water dilution method can achieve a G' of up to 300 kPa. researchgate.net In contrast, gels formed through a slower pH change method tend to be more homogenous with lower moduli, ranging from 2 to 400 Pa. researchgate.net

Beyond aqueous environments, Fmoc-diphenylalanine has also been shown to form organogels in a variety of organic solvents. mdpi.com These organogels also display diverse morphologies and mechanical properties depending on the solvent used. mdpi.com Rheological studies confirm their solid-like behavior, with the storage modulus being significantly higher than the loss modulus (G''). mdpi.com

Table 1: Comparison of Fmoc-Dipeptide Hydrogel Properties

Dipeptide CompositionGelation Efficiency (at neutral pH)Key Structural Feature
Fmoc-Phenylalanine-Glutamine (FQ)HighAmide side chain
Fmoc-Phenylalanine-Aspartic Acid (FD)LowerCarboxylic acid side chain
Fmoc-Phenylalanine-Glutamic Acid (FE)LowerCarboxylic acid side chain

This table is based on findings that indicate dipeptides with different hydrophilic amino acids attached to Fmoc-phenylalanine exhibit varying gelation efficiencies, with the amide-containing FQ being more efficient at neutral pH than the carboxylic acid-containing FD and FE. researchgate.net

Research on Fmoc-D-phenylalanine Hydrogels for 3D Cell Culture Applications

The biocompatibility and structural similarity of Fmoc-peptide hydrogels to the native extracellular matrix (ECM) make them excellent candidates for 3D cell culture scaffolds. mdpi.comresearchgate.net These hydrogels provide a hydrated and nanofibrous environment that supports cell viability and growth. researchgate.net

Studies have shown that Fmoc-diphenylalanine hydrogels can serve as a suitable matrix for the 3D culture of primary bovine chondrocytes. researchgate.net To enhance cell compatibility for different cell types, researchers have incorporated other Fmoc-amino acids with various chemical functionalities (e.g., -NH2, -COOH, -OH) into the hydrogel formulation. researchgate.net For example, a mixed hydrogel of Fmoc-diphenylalanine and Fmoc-serine supported the viability of bovine chondrocytes, human dermal fibroblasts, and another tested cell type, and also helped maintain the morphology of chondrocytes in 3D culture. researchgate.net

Furthermore, the incorporation of specific bioactive sequences, such as the cell-adhesive RGD (arginine-glycine-aspartic acid) motif, can improve cell attachment to the scaffold. nih.gov Blends of Fmoc-diphenylalanine and Fmoc-RGD have been successfully used for the 3D encapsulation and culture of human dermal fibroblast cells. nih.gov The final stiffness of these gels, which is a critical factor for cell behavior, can be controlled by the final pH of the gelation solution. nih.gov

Advanced Hybrid Materials and Conjugates Incorporating Fmoc-D-phenylalanine

The versatility of the Fmoc-D-phenylalanine scaffold allows for the creation of advanced hybrid materials with tailored properties. By co-assembling Fmoc-D-phenylalanine with other molecules, researchers can develop materials with combined functionalities.

One area of exploration is the development of conductive biomaterials. For instance, a hybrid gel of a double-branched Fmoc-lysine-aspartic acid conjugate and polyaniline has been shown to exhibit metal-like electrical conductivity. acs.org Similarly, hydrogels made from Fmoc-diphenylalanine and polyaniline have been developed as programmable, biocompatible, and conductive substrates. mdpi.com The concentration of the Fmoc-peptide can be adjusted to tune the mechanical properties for different applications, such as pressure sensing or cell growth. mdpi.com

Fmoc-amino acids, including phenylalanine derivatives, can also be co-assembled with drugs to create drug delivery systems. beilstein-journals.org For example, encapsulating the antibiotic aztreonam (B1666516) within an Fmoc-phenylalanine hydrogel was shown to expand its antibacterial range and allow for sustained release. beilstein-journals.org

Investigation of Fmoc-D-phenylalanine Based Materials as Biosensors

The unique properties of Fmoc-D-phenylalanine-based materials also make them suitable for the development of biosensors. Materials based on Fmoc-4-cyano-D-phenylalanine, a derivative, are being explored for this purpose due to their specific functionalities. chemimpex.com

In a broader context, self-assembled peptide nanostructures are being utilized to create novel electrochemical biosensing platforms. mdpi.com For example, a hydrogel made from ferrocene-phenylalanine has been used to immobilize glucose oxidase for the electrochemical detection of glucose. mdpi.com The ferrocene (B1249389) acts as a mediator for electron transfer between the enzyme and the electrode. mdpi.com

Furthermore, the assembly of Fmoc-RGD with hemin (B1673052) can create nanoparticles with peroxidase-like activity. mdpi.com This system can be used for the colorimetric detection of hydrogen peroxide, demonstrating the potential of these materials in developing enzymatic biosensors. mdpi.com

Investigations into Biological Activities Non Clinical Focus

Antimicrobial Properties of Fmoc-D-phenylalanine and its Self-Assembled Structures

The N-fluorenylmethyloxycarbonyl (Fmoc) modification of amino acids, including phenylalanine, can induce self-assembly into functional biomaterials with significant biological properties. beilstein-journals.org Fmoc-phenylalanine is noted for its ability to form hydrogels that possess antibacterial activity. beilstein-journals.orgrsc.org These self-assembled structures, often in the form of nanofibers or hydrogels, have demonstrated efficacy, particularly against Gram-positive bacteria. beilstein-journals.orgchemrxiv.org The antibacterial action is often attributed to the assembled nanostructures and the properties of the Fmoc-amino acid molecule itself. chemrxiv.org For instance, co-assembly of Fmoc-phenylalanine with Fmoc-leucine has been shown to selectively kill Staphylococcus aureus by disrupting the cell wall and membrane. beilstein-journals.org

Research on Mechanisms of Action against Gram-Positive Bacteria

The antibacterial efficacy of Fmoc-phenylalanine has been demonstrated against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Research indicates that the mechanism of action is multifaceted. At higher concentrations, Fmoc-phenylalanine disrupts the bacterial membrane's integrity and permeability, leading to oxidative and osmotic stress, which ultimately kills the bacteria. rsc.org The compound's ability to interfere with the bacterial membrane is a key aspect of its bactericidal effect. rsc.orgacs.org At lower concentrations, where it does not form disruptive micelles, it has been observed to enter the bacterial cell and inhibit growth by reducing glutathione (B108866) levels. rsc.org The formation of hydrogels from Fmoc-phenylalanine can also serve as a reservoir, releasing the active compound to interact with and lyse bacterial cells.

Studies on the Inhibition of Bacterial Biofilm Formation

Bacterial biofilms pose a significant challenge due to their increased resistance to antimicrobial treatments. nih.govbiorxiv.org Studies have shown that Fmoc-phenylalanine is effective at not only inhibiting the formation of biofilms by bacteria like Staphylococcus aureus and Pseudomonas aeruginosa but also at eradicating pre-formed biofilms. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The anti-biofilm activity stems from its ability to reduce the essential components of the biofilm's extracellular matrix (ECM), such as proteins, carbohydrates, and extracellular DNA (eDNA). nih.govbiorxiv.orgbiorxiv.org This disruption of the ECM affects the biofilm's stability. nih.govbiorxiv.org

The mechanism appears to differ between bacterial types. In Gram-positive bacteria, Fmoc-phenylalanine synergistically inhibits biofilm formation by affecting both planktonic (free-floating) cells and their interaction with the ECM. biorxiv.org For Gram-negative bacteria, it is suggested that the compound directly interacts with matrix components like adhesion proteins, making the biofilm structure less stable and prone to disintegration. biorxiv.org Furthermore, surfaces coated with Fmoc-phenylalanine have been shown to resist the attachment and formation of biofilms. nih.govbiorxiv.org

Summary of Fmoc-Phenylalanine Anti-Biofilm Activity
Bacterial SpeciesActivity ObservedProposed MechanismReference
Staphylococcus aureus (Gram-positive)Inhibition of formation and eradication of existing biofilms.Reduces ECM components (proteins, carbohydrates, eDNA); inhibits planktonic cell growth. nih.govbiorxiv.orgbiorxiv.org
Pseudomonas aeruginosa (Gram-negative)Inhibition of formation and eradication of existing biofilms.Reduces ECM components; affects ECM stability via direct interaction with matrix components. nih.govbiorxiv.orgbiorxiv.org
GeneralCoated surfaces resist biofilm attachment.Prevents initial bacterial adhesion. nih.govbiorxiv.org
Combination TherapySynergistic inhibition of biofilm formation with vancomycin (B549263) and ampicillin.Enhanced antimicrobial effect. nih.govbiorxiv.org

Analysis of Surfactant-Like Properties and Structure-Activity Relationships in Antimicrobial Contexts

A strong correlation exists between the antimicrobial action of Fmoc-amino acids and their surfactant-like properties. rsc.orgchemrxiv.org Fmoc-phenylalanine exhibits behavior similar to a surfactant, and its critical micelle concentration—the concentration at which micelles begin to form—is nearly the same as its minimum bactericidal concentration. rsc.org This suggests that the formation of these micelle-like aggregates is crucial for disrupting bacterial membranes and causing cell death. rsc.orgfrontiersin.org The antibacterial effects of several Fmoc-conjugated amino acids have been shown to be linearly correlated with their surfactant properties. rsc.org The inherent hydrophobicity and aromaticity of the Fmoc group contribute significantly to these characteristics, facilitating interactions that lead to membrane permeabilization and rupture. beilstein-journals.orgrsc.org

Role of Phenylalanine Derivatives, Including Fmoc-D-phenylalanine, in Quorum Sensing Inhibition Research

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including the expression of virulence factors. nih.govpnas.org Phenylalanine derivatives are recognized as a class of small molecules capable of interfering with this system, making them attractive candidates for developing anti-virulence therapies. nih.gov Research has focused on designing and synthesizing novel phenylalanine derivatives that can act as QS inhibitors. nih.gov

One study reported the development of phenylalanine derivatives containing a hydroxamic acid moiety. nih.gov Several of these new compounds demonstrated potent QS inhibition, with some showing stronger anti-biofilm formation and inhibitory activity against the QS regulator CviR than the reference compound. nih.gov While this research highlights the potential of the broader class of phenylalanine derivatives, the parent D-phenylalanine amino acid has also been shown to inhibit biofilm formation by interfering with QS molecules. researchgate.net

Quorum Sensing Inhibition by Novel Phenylalanine Derivatives
CompoundQuorum Sensing Inhibition (IC50 in µM)Key FindingsReference
Compound 4aData not specified, but showed strong activityStrong anti-biofilm formation and CviR inhibitory activity. nih.gov
Compound 4cData not specified, but showed strong activityStrong anti-biofilm formation and CviR inhibitory activity. nih.gov
Compound 4h7.12 ± 2.11Identified as the most promising compound for future development targeting quorum sensing. nih.gov
4NPO (Reference Compound)29.13 ± 0.88Used as a benchmark for inhibitory activity. nih.gov

Exploratory Studies in Neuroscience Using Modified Peptides Containing Fmoc-D-phenylalanine for Neurotransmitter Pathway Investigations

Fmoc-D-phenylalanine is utilized in neuroscience research as a component in the synthesis of modified peptides to probe the function of neurotransmitter pathways. chemimpex.com The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences is a strategy used to alter the peptide's conformation, enhance stability against enzymatic degradation, and modify its biological activity. nih.gov

In one exploratory study, a derivative of corticotropin-releasing hormone (CRH) was synthesized with D-phenylalanine at position 12. nih.gov While this modified peptide was able to bind to the CRH receptor, its biological activity, measured by catecholamine release, was lost. nih.gov This highlights how specific D-amino acid substitutions can be used to investigate structure-activity relationships in neuropeptide signaling. nih.gov

A more recent study discovered a neuropeptide system where the natural conversion of an L-phenylalanine to a D-phenylalanine residue at position 2 of the Aplysia allatotropin-related peptide (ATRP) modulates the peptide's selectivity between two different G protein-coupled receptors (GPCRs). pnas.org This finding reveals a sophisticated biological mechanism where a single change in stereochemistry at a phenylalanine residue dictates which signaling pathway is activated, underscoring the potential of using Fmoc-D-phenylalanine to create tools for dissecting complex neuronal communication. pnas.org

Q & A

Q. How is Fmoc-D-phenylalanine synthesized and purified in solid-phase peptide synthesis (SPPS)?

Fmoc-D-phenylalanine is incorporated into SPPS using preloaded Wang resin and activated coupling reagents. For example, Fmoc-D-Phe-OH is dissolved with HBTU, HOBt, and DIPEA in DMF, coupled to the resin-bound peptide for 30 minutes, and repeated to improve yield. Deprotection involves 30% piperidine in DMF, followed by cleavage with TFA/triisopropylsilane/phenol. Purification is achieved via reverse-phase HPLC under basic conditions (0.1% NH₄OH) to minimize aggregation, yielding >95% purity .

Q. What methods are used to characterize Fmoc-D-phenylalanine in peptide conjugates?

Critical techniques include:

  • Mass spectrometry (MS): Confirms molecular weight and sequence (e.g., MALDI-TOF or ESI-MS) .
  • Reverse-phase HPLC: Assesses purity under optimized solvent gradients (e.g., water/acetonitrile with 0.1% TFA) .
  • ¹H-NMR: Validates stereochemical integrity and absence of racemization .

Q. How are acid-sensitive protecting groups managed during Fmoc-D-phenylalanine deprotection?

Ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) enable mild Fmoc removal under non-acidic conditions, preserving acid-labile side-chain protections like tert-butyl or trityl groups. This method achieves >90% deprotection efficiency at room temperature .

Advanced Research Questions

Q. What mechanisms drive the self-assembly of Fmoc-D-phenylalanine into nanostructured hydrogels?

Self-assembly involves anti-parallel β-sheet networks stabilized by π–π stacking of fluorenyl groups and phenyl rings. This architecture forms rigid nanocylinders (diameter ~5–10 nm), as observed via TEM and supported by FTIR and XRD data. The D-configuration enhances chiral packing, influencing mechanical properties like gel stiffness (up to 160 Pa) .

Q. How can conflicting data on self-assembled morphologies be resolved?

Discrepancies in gel morphology (e.g., fibers vs. flakes) arise from solvent polarity and concentration. For example:

  • In water, Fmoc-D-phenylalanine forms β-sheet-rich fibrils.
  • In organic solvents (e.g., DMSO), it adopts helical aggregates. Cross-validation via circular dichroism (CD), rheology, and SAXS can clarify dominant motifs .

Q. What strategies optimize Fmoc-D-phenylalanine’s stability in long-term storage?

Lyophilization at -40°C in dark, anhydrous conditions prevents hydrolysis of the Fmoc group. Stability assays show <5% degradation over 6 months when stored as a solid powder. For liquid phases, buffering at pH 7.4 with 0.01% sodium azide inhibits microbial growth .

Q. How is Fmoc-D-phenylalanine integrated into photocatalytically active hydrogels?

A hydrogel photocatalyst is synthesized by combining Fmoc-D-phenylalanine (5–10% w/w) with trithiocyanuric acid nanocomposites (g-C₃N₄/S) in DMSO/water. The gel exhibits semiconducting properties (σ ≈ 2.3 × 10⁻⁸ S/cm) and photocatalytic activity under UV light, validated via methylene blue degradation assays .

Q. What are the challenges in coupling Fmoc-D-phenylalanine with sterically hindered residues?

Bulky residues (e.g., D-2-naphthylalanine) require extended coupling times (2–4 hours) and double couplings with 5-fold excess of activated amino acid. Kaiser tests monitor coupling efficiency, and microwave-assisted SPPS (50°C, 20 W) improves reaction kinetics .

Methodological Best Practices

  • Racemization checks: Monitor via Marfey’s reagent or chiral HPLC after cleavage to ensure >99% enantiomeric excess .
  • Aggregation prevention: Use chaotropic agents (e.g., 6 M urea) during HPLC purification to dissolve β-sheet aggregates .
  • Troubleshooting low yields: Optimize resin swelling (30 min in DMF) and activate Fmoc-D-phenylalanine immediately before coupling to minimize premature hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.